molecular formula C14H15NO3 B2983791 5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid CAS No. 858490-11-6

5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid

Cat. No. B2983791
CAS RN: 858490-11-6
M. Wt: 245.278
InChI Key: LKAMSFDMBYTIHM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid is a chemical compound. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . The tert-butyl group in this compound is attached to an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom . The carboxylic acid group (-COOH) is attached to the isoxazole ring .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a solvent-free room temperature synthesis of tert-butyl peresters was achieved via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (CH3)3CC6H3-1,3-(CO2H)2 . The tert-butyl group is attached to the isoxazole ring, which is further connected to the phenyl group and the carboxylic acid group .

Scientific Research Applications

  • Cardioprotective Agents : A study describes the discovery of a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which includes derivatives of 5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid. These compounds, particularly tert-Butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, have shown potent activity in stimulating glucose oxidation in rat hearts and improving cardiac efficiency and function, suggesting potential use in treating ischemic heart diseases (Cheng et al., 2006).

  • Chiral Auxiliary in Synthesis : The synthesis and application of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, were detailed in a study. This compound, derived from L-alanine, was used in dipeptide synthesis and showed potential in the preparation of enantiomerically pure compounds, highlighting its utility in stereochemical control in organic synthesis (Studer, Hintermann & Seebach, 1995).

  • Steric Effects in Chemical Structure : Research on the structure and ionization of 2-tert-butylbenzoic acid, a structurally similar compound, focused on steric effects and resonance inhibition. This study provides insights into how steric hindrance influences acidity and molecular interactions, which are crucial for understanding the behavior of this compound derivatives (Böhm & Exner, 2001).

  • Material Science Applications : A study on the crystal structure of catena-bis(hydrogen 5-tert-butylisophthalato)- [2,5-bis(4-pyridyl)-1,3,4-thiadiazole]zinc(II) reveals the use of 5-tert-butylisophthalic acid in constructing metal-organic frameworks. These frameworks have potential applications in catalysis and material sciences due to their molecular and supramolecular structural diversity (Xu & Tang, 2010).

  • Nucleophilic Substitutions and Radical Reactions : A study on tert-butyl phenylazocarboxylates, which are related to this compound, explores their use as building blocks in organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, making them versatile for various synthetic applications (Jasch, Höfling & Heinrich, 2012).

Safety and Hazards

The safety data sheet for a similar compound, 5-TERT-BUTYLISOPHTHALIC ACID, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that tert-butyl groups can be used as probes in nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded structure . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The tert-butyl group has been implicated in various biosynthetic and biodegradation pathways

Pharmacokinetics

The tert-butyl group is known to influence the pharmacokinetics of various compounds . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and interactions with biological membranes.

Result of Action

The tert-butyl group’s unique reactivity could potentially lead to various effects depending on the specific targets and pathways involved .

properties

IUPAC Name

5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)12-10(13(16)17)11(15-18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMSFDMBYTIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858490-11-6
Record name 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid
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